

Synthesis of MMAF Intermediate 1: A Technical Guide

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Compound of Interest		
Compound Name:	MMAF intermediate 1	
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This in-depth technical guide details the synthesis pathway of a crucial intermediate in the preparation of Monomethyl Auristatin F (MMAF) drug-linkers for Antibody-Drug Conjugates (ADCs). For the purpose of this guide, "**MMAF Intermediate 1**" is identified as Fmoc-Val-Cit-PAB-OH (N α -(9-Fluorenylmethoxycarbonyl)-L-valyl-L-citrullinyl-p-aminobenzyl alcohol). This intermediate is a cornerstone in the construction of the enzymatically cleavable Val-Cit linker, widely employed in the targeted delivery of cytotoxic payloads to cancer cells.

Synthesis Pathway Overview

The synthesis of Fmoc-Val-Cit-PAB-OH is a multi-step process that involves the sequential coupling of amino acids and a spacer unit. The pathway is designed to ensure high diastereoselectivity and good overall yields. The general strategy involves the initial preparation of a protected citrulline-PAB alcohol moiety, followed by the coupling of valine.

A common synthetic route proceeds as follows:

- Protection of L-Citrulline: The synthesis begins with the protection of the α -amino group of L-citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group.
- Coupling with p-Aminobenzyl Alcohol (PABOH): The protected L-citrulline is then coupled with p-aminobenzyl alcohol to form Fmoc-Cit-PABOH.



- Fmoc Deprotection: The Fmoc protecting group on the citrulline residue is removed to expose the free amine.
- Dipeptide Formation: The resulting H-Cit-PABOH is coupled with Fmoc-protected valine (Fmoc-Val-OSu) to yield the target intermediate, Fmoc-Val-Cit-PAB-OH.

This approach is favored as it has been shown to minimize epimerization at the citrulline stereocenter, a critical factor for the biological activity of the final ADC.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Fmoc-Val-Cit-PAB-OH and its subsequent conversion.

Step	Product	Reported Yield	Reference(s)
Fmoc protection of L- Citrulline	Fmoc-L-Citrulline	>96%	[1]
Coupling with p- Aminobenzyl Alcohol	Fmoc-Cit-PABOH	80%	[1]
Dipeptide Formation	Fmoc-Val-Cit-PAB-OH	85-95%	[1][2]
Fmoc Deprotection	H-Val-Cit-PAB-OH	Not specified	[3]
Coupling with Maleimidocaproic Acid	Mc-Val-Cit-PAB-OH	85-97%	
Overall Yield (from L- Citrulline to Mc-Val- Cit-PAB-OH)	Mc-Val-Cit-PAB-OH	~50%	****

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Fmoc-Val-Cit-PAB-OH.

Protocol 1: Synthesis of Fmoc-Cit-PABOH



This protocol describes the coupling of Fmoc-protected L-citrulline with p-aminobenzyl alcohol.

Materials:

- Fmoc-L-Citrulline
- p-Aminobenzyl alcohol
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)

Procedure:

- Dissolve Fmoc-L-Citrulline (1.0 equivalent) and p-aminobenzyl alcohol in DMF.
- Add HATU as the coupling reagent.
- Add DIPEA (1.0 equivalent) to the reaction mixture. Note: Using an excess of base can lead to significant Fmoc deprotection and lower yields.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, the product, Fmoc-Cit-PABOH, is isolated and purified. A reported method for purification is flash column chromatography.

Protocol 2: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol details the formation of the dipeptide by coupling Fmoc-Valine to the deprotected Cit-PABOH moiety.

Materials:

Fmoc-Cit-PABOH



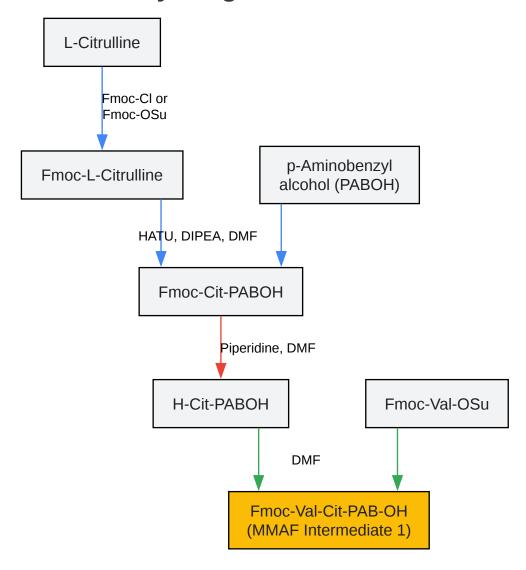
- Piperidine
- Dimethylformamide (DMF)
- Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-L-valine)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Diethyl ether

Procedure:

- Fmoc Deprotection of Fmoc-Cit-PABOH:
 - Dissolve Fmoc-Cit-PABOH (1.0 equivalent) in DMF (0.2 M).
 - Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 4 hours.
 - Remove the solvent and excess piperidine under reduced pressure.
 - Sonicate the resulting residue in diethyl ether, then discard the ether. Wash the solid with CH₂Cl₂ and dry under vacuum. The resulting H-Cit-PABOH can be used directly in the next step.
- · Dipeptide Coupling:
 - Dissolve the dried H-Cit-PABOH in DMF (0.2 M).
 - Add Fmoc-Val-OSu (1.1 equivalents) to the solution and stir at room temperature for 16-20 hours.
 - Remove DMF under reduced pressure.
 - Dissolve the crude product in methanol and prepare a slurry with celite for column loading.
 - Purify the product by silica gel flash column chromatography using a gradient of 1-12%
 MeOH in CH₂Cl₂ to obtain Fmoc-Val-Cit-PAB-OH as a white solid.



Synthesis Pathway Diagram



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Caption: Synthesis pathway of **MMAF Intermediate 1** (Fmoc-Val-Cit-PAB-OH).

This guide provides a foundational understanding of the synthesis of a key intermediate for MMAF-based ADCs. The presented protocols, based on published literature, offer a starting point for researchers in the field. Optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity in a specific laboratory setting.



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